

Application Notes and Protocols: N-Benzylideneaniline Derivatives

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Compound of Interest						
Compound Name:	N-Benzylideneaniline					
Cat. No.:	B1666777	Get Quote				

Synthesis and Diverse Applications in Research and Development

N-Benzylideneaniline derivatives, a prominent class of Schiff bases, are versatile compounds synthesized through the condensation of substituted anilines and benzaldehydes. The characteristic azomethine group (-CH=N-) imparts a wide range of biological and chemical activities, making them significant intermediates in medicinal chemistry and material science.[1] This document provides detailed protocols for their synthesis and outlines key applications with supporting data.

Part I: Synthesis of N-Benzylideneaniline Derivatives

The synthesis of **N-Benzylideneaniline** is primarily achieved via a condensation reaction. Various methodologies have been developed to improve yields, reduce reaction times, and employ environmentally friendly conditions.

Protocol 1: Conventional Synthesis in Ethanol

This method involves the direct reaction of an aniline and a benzaldehyde in an alcohol solvent.

Materials:



- Substituted Benzaldehyde (1.0 mole)
- Substituted Aniline (1.0 mole)
- 95% Ethanol
- Round-bottomed flask (500 mL)
- Mechanical stirrer
- Ice bath

Procedure:

- In a 500-cc round-bottomed flask equipped with a mechanical stirrer, place 1.0 mole of the selected benzaldehyde.[2]
- With rapid stirring, add 1.0 mole of the corresponding aniline. An exothermic reaction will occur, accompanied by the separation of water.[2]
- Allow the mixture to stand for 15 minutes.[2]
- Pour the mixture into 165 cc of 95% ethanol in a beaker while stirring vigorously.
- Allow the mixture to stand at room temperature for 10 minutes to initiate crystallization, then place it in an ice bath for 30 minutes to complete the process.[2][3]
- Collect the resulting crystals by filtration, wash with a small amount of cold 95% ethanol, and air-dry.[3]
- Recrystallize the product from ethanol to obtain pure N-Benzylideneaniline derivative.

Protocol 2: Green Synthesis (Solvent-Free)

This eco-friendly approach eliminates the need for organic solvents, often utilizing pressure or a catalyst.[4]

Materials:



- Substituted Benzaldehyde
- Substituted Aniline
- Catalyst (e.g., FeSO₄ at 0.1% or Kinnow peel powder)[4][5]
- Mortar and pestle

Procedure:

- Mix equimolar amounts of the aniline and benzaldehyde in a mortar.[4]
- Add a catalytic amount of FeSO₄ (0.1%).[4]
- Grind the mixture manually with the pestle to apply pressure. The reaction is typically complete within minutes, as indicated by the formation of a solid product and water.[4]
- Remove the formed water to prevent hydrolysis of the product.[4]
- Recrystallize the crude product from ethanol, then dry and weigh the final product.[4] This
 method has been shown to produce yields of around 57-85%.[4][6]



Reactants Reaction Conditions Solvent (e.g., Ethanol) or Solvent-Free (Green Chem) Condensation Reaction (-HzO) Work-up & Purification (Cooling / Ice Bath) Filtration & Washing Recrystallization Pure N-Benzylideneaniline Derivative

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General Synthesis Workflow



Part II: Applications of N-Benzylideneaniline Derivatives

These compounds exhibit a broad spectrum of activities, making them valuable in various scientific fields.

Medicinal Chemistry & Drug Development

N-Benzylideneaniline derivatives are scaffolds of significant interest in pharmacology due to their diverse biological properties.[1][7]

- a) Antimicrobial (Antibacterial & Antifungal) Activity Many derivatives show promising activity against various bacterial and fungal strains.[8] The presence of electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) on the phenolic ring can enhance antibacterial efficacy.[1]
- b) Anticancer Activity Derivatives have been evaluated for their cytotoxic effects on various cancer cell lines.[9] For instance, **N-Benzylideneaniline** (NBA) has been tested against the HT-29 colon cancer cell line, and in-silico studies suggest potential activity against bone cancer.[10][11]
- c) Anti-inflammatory and Enzyme Inhibition Certain derivatives act as potent inhibitors of specific biological pathways. One compound, SMU-A0B13, was identified as a Toll-like receptor 2 (TLR2) inhibitor, which downregulates inflammatory cytokines through the NF-kB signaling pathway.[12] Others have shown significant tyrosinase inhibition, a key enzyme in melanin production.[13]

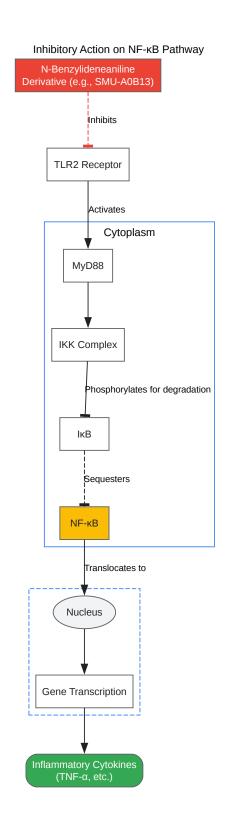
Table 1: Biological Activity of Selected N-Benzylideneaniline Derivatives



Compound	Target/Assay	Activity Metric	Result	Reference
(E)-4-((4- Hydroxypheny limino)methyl) benzene-1,2- diol	Mushroom Tyrosinase	IC50	17.22 ± 0.38 μΜ	[13]
Kojic Acid (Standard)	Mushroom Tyrosinase	IC50	51.11 ± 1.42 μM	[13]
SMU-A0B13	Toll-like receptor 2 (TLR2)	IC50	18.21 ± 0.87 μM	[12]
(4-fluoro- benzylidene)- (3,5-dichloro- phenyl)-amine	Escherichia coli	Antibacterial	Comparable to Penicillin	[7][8]

| Various Derivatives | Antioxidant (RSA) | % Scavenging | Moderate (>50%) to Mild (>40%) |[8]





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TLR2 Inhibition by a Derivative



Material Science: Corrosion Inhibition

N-Benzylideneaniline derivatives are effective corrosion inhibitors for metals like mild steel in acidic environments.[14][15] Their efficacy stems from the presence of heteroatoms (N) and π -electrons in the aromatic rings, which facilitate adsorption onto the metal surface, forming a protective barrier.[14][16] This adsorption can be a combination of physical and chemical processes.[14]

Table 2: Corrosion Inhibition Efficiency

Inhibitor	Metal	Medium	Max Inhibition Efficiency (%)	Reference
Benzylidene-5- phenyl-1,3,4- thiadiazol-2- amine (BPTA)	Mild Steel	1.0 N HCI	92	[15]
N-benzylidene 4- nitroaniline (NB4NA)	Mild Steel	0.5M H ₂ SO ₄ / 1M HCl	70-75	[14]

| (E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine (NCF) | Carbon Steel | 1 M HCl | 89.72 | [17] |

Part III: Key Experimental Protocols Protocol 3: In-Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

- HT-29 colon cancer cells (or other target cell line)
- 96-well plates
- Complete medium (e.g., MEM with 10% FCS)

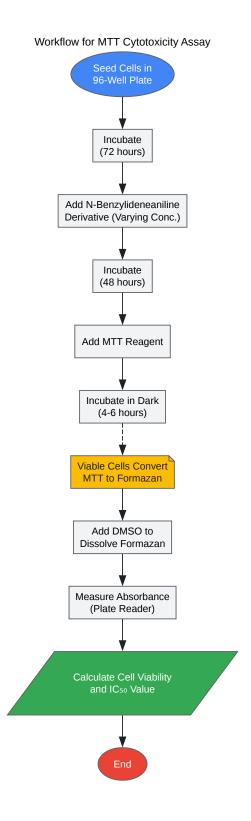


- N-Benzylideneaniline derivative stock solution (in 0.1% DMSO)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- CO₂ incubator (37°C, 5% CO₂)
- Inverted microscope

Procedure:

- Cell Seeding: Plate cells (e.g., 1 x 10⁵ cells/well) in 200 μL of medium in a 96-well plate.[10]
- Incubation: Incubate the plate for 72 hours in a 5% CO2 incubator.[10]
- Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the **N-Benzylideneaniline** derivative.[10] Incubate for another 48 hours.
- MTT Addition: Remove the sample solution and add 20 μL/well of MTT reagent. Incubate in the dark for 4-6 hours, allowing viable cells to convert MTT into formazan crystals.[10]
- Solubilization: Remove the MTT solution and add 1 mL of DMSO to each well to dissolve the formazan crystals.[10]
- Absorbance Reading: Measure the absorbance of the solution using a microplate reader at the appropriate wavelength (typically 570 nm).
- Data Analysis: Calculate the percentage of cell viability compared to an untreated control.
 This data can be used to determine the IC₅₀ value of the compound.





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MTT Assay Workflow



Protocol 4: Antibacterial Screening (Disc Diffusion Method)

This method assesses the susceptibility of bacteria to the synthesized compounds.

Materials:

- Bacterial strains (e.g., Staphylococcus griseus, Salmonella typhi)[1]
- Nutrient agar plates
- Sterile paper discs
- N-Benzylideneaniline derivative solutions (in a suitable solvent like DMSO)
- Standard antibiotic (e.g., Streptomycin) as a positive control[1]
- · Solvent as a negative control
- Incubator (37°C)

Procedure:

- Plate Preparation: Prepare a lawn culture of the test bacteria by evenly spreading a standardized inoculum onto the surface of a nutrient agar plate.
- Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface. Also, place discs with the standard antibiotic and the solvent control.
- Incubation: Incubate the plates at 37°C for 24-48 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
- Interpretation: A larger zone of inhibition indicates greater antibacterial activity. Compare the results with the positive and negative controls.



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